3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-bromo-2-fluorobenzoic acid as a starting material, which undergoes a series of reactions including halogenation and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, as well as modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorobenzoic acid
- 4-bromo-2-fluorobiphenyl
- 4-bromo-2-fluorophenyl methyl sulfone
Uniqueness
3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a methylpropanoic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1247888-93-2 |
---|---|
Molecular Formula |
C10H10BrFO2 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10BrFO2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
YGZBJWJAPYZTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.